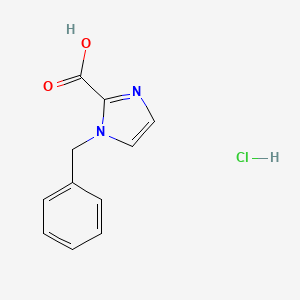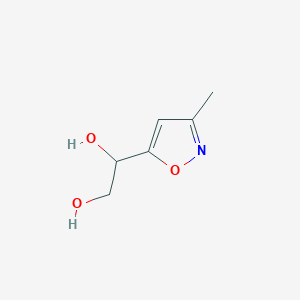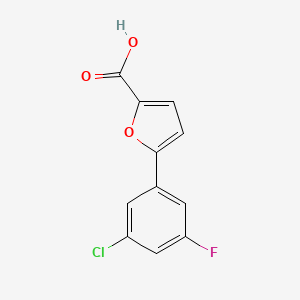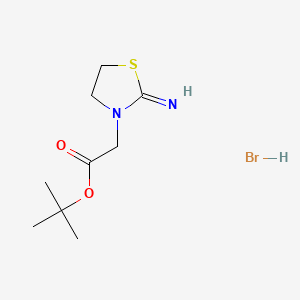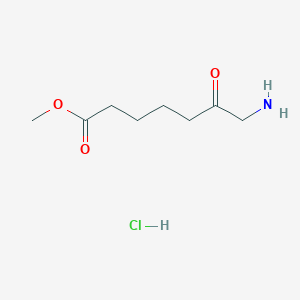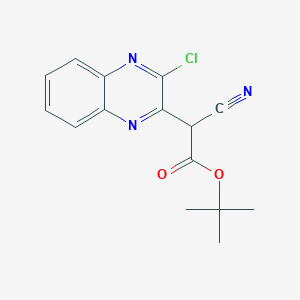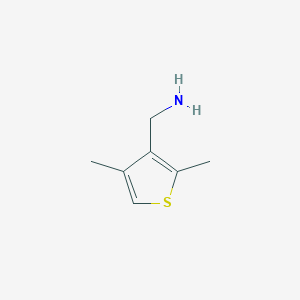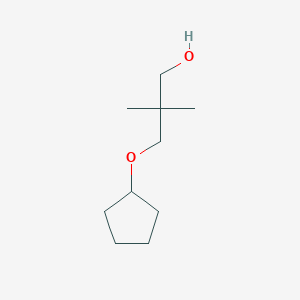
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclopentyl group attached to an oxygen atom, which is further connected to a 2,2-dimethylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol typically involves the alkylation of 3-hydroxy-2,2-dimethylpropan-1-ol with cyclopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetone. The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a dimethylpropan-1-ol backbone.
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a cyclopentyloxy group and a 2,2-dimethylpropan-1-ol backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-cyclopentyloxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
SGDYLWJGSGIXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




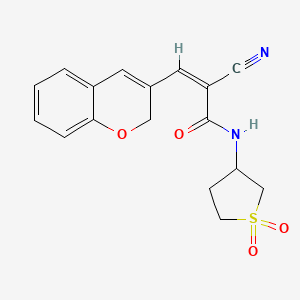
![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
